molecular formula C17H20N2O5S2 B14625301 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 56221-18-2

2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14625301
CAS No.: 56221-18-2
M. Wt: 396.5 g/mol
InChI Key: BNDUTWDQCGPJNB-UHFFFAOYSA-N
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Description

2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that features a six-membered ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrazide with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern and the presence of sulfonyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

56221-18-2

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

3,5-bis-(4-methylphenyl)sulfonyl-1,3,5-oxadiazinane

InChI

InChI=1S/C17H20N2O5S2/c1-14-3-7-16(8-4-14)25(20,21)18-11-19(13-24-12-18)26(22,23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3

InChI Key

BNDUTWDQCGPJNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(COC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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